

Physical and chemical properties of deuterated 4-Amino-1-pentanol

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Compound of Interest

Compound Name: 4-Amino-1-pentanol-d4

Cat. No.: B1144809

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In-Depth Technical Guide to Deuterated 4-Amino-1-pentanol

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 4-Amino-1-pentanol, with a focus on its applications for researchers, scientists, and drug development professionals. This document details available data, outlines relevant experimental protocols, and visualizes related biochemical pathways.

Core Properties

Deuterated 4-Amino-1-pentanol, specifically 4-Aminopentan-1,1,2,2-d4-1-ol, is a stable isotope-labeled version of 4-Amino-1-pentanol.[1][2] The incorporation of deuterium at specific positions allows for its use in a variety of research applications, particularly in analytical chemistry and drug development.[3]

Physical and Chemical Data

Quantitative data for both the deuterated and non-deuterated forms of 4-Amino-1-pentanol are summarized below for comparative analysis. Data for the deuterated form is limited, and in such cases, properties are inferred from the non-deuterated analogue.

Table 1: Physical and Chemical Properties of 4-Amino-1-pentanol and its Deuterated Analog

Property	4-Amino-1-pentanol	4-Amino-1-pentanol-d4
Molecular Formula	C ₅ H ₁₃ NO[4][5]	C ₅ H ₉ D ₄ NO[2]
Molecular Weight	103.16 g/mol [4][5]	107.19 g/mol [6]
CAS Number	927-55-9[4][5]	1216666-53-3[2]
Appearance	Colorless to pale yellow liquid	Not specified
Boiling Point	Not specified	Not specified
Melting Point	Not specified	Not specified
Density	Not specified	Not specified
Storage Conditions	Not specified	2-8°C, under inert gas[3]

Table 2: Properties of Hydrochloride Salts

Property	4-Amino-1-pentanol HCl	4-Amino-1-pentanol-d4 HCl
Molecular Formula	C ₅ H ₁₄ ClNO	C ₅ H ₁₀ D ₄ ClNO[7]
Molecular Weight	139.63 g/mol	143.65 g/mol [7]
CAS Number	Not specified	1216414-18-4[7]

Applications in Research and Drug Development

The primary application of deuterated compounds like **4-Amino-1-pentanol-d4** lies in their use as internal standards for mass spectrometry-based quantification of their non-deuterated counterparts in complex biological matrices. This is crucial for pharmacokinetic and drug metabolism studies.

Furthermore, the "deuterium switch" approach in drug discovery involves selectively replacing hydrogen with deuterium at sites of metabolism. This can slow down the metabolic breakdown of a drug, leading to an improved pharmacokinetic profile, such as a longer half-life and potentially reduced dosing frequency.

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of deuterated 4-Amino-1-pentanol are not readily available in the literature, general methods for the deuteration of amino acids and alcohols can be adapted.

General Deuteration Protocol (Illustrative)

A common method for introducing deuterium is through catalytic hydrogen-deuterium exchange. The following is a generalized protocol based on methods for deuterating amino acids.

Objective: To synthesize **4-Amino-1-pentanol-d4** from 4-Amino-1-pentanol.

Materials:

- 4-Amino-1-pentanol
- Deuterium oxide (D₂O)
- Platinum on carbon (Pt/C) catalyst
- Inert gas (e.g., Argon or Nitrogen)
- Anhydrous solvent (e.g., dioxane)
- Standard laboratory glassware and purification equipment

Procedure:

- Preparation: In a high-pressure reaction vessel, dissolve 4-Amino-1-pentanol in D₂O and the anhydrous solvent.
- Catalyst Addition: Carefully add the Pt/C catalyst to the solution under an inert atmosphere.
- Reaction: Seal the vessel and heat to a specified temperature (e.g., 100-150°C) for a designated period (e.g., 24-48 hours) with stirring. The precise temperature and time will need to be optimized for this specific substrate.

- **Work-up:** After cooling to room temperature, filter the reaction mixture to remove the catalyst.
- **Purification:** Remove the solvent under reduced pressure. The crude product can then be purified using standard techniques such as distillation or chromatography.
- **Analysis:** The final product should be characterized by mass spectrometry to confirm the incorporation of deuterium and by NMR spectroscopy to determine the positions and extent of deuteration.

Analytical Methods

The analysis of deuterated 4-Amino-1-pentanol would typically involve the following techniques:

- **Mass Spectrometry (MS):** To confirm the molecular weight and isotopic enrichment.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR would show the disappearance of signals at the deuterated positions, while ^2H NMR would show signals corresponding to the incorporated deuterium.

Signaling Pathways and Experimental Workflows

While no specific signaling pathways involving deuterated 4-Amino-1-pentanol have been documented, it can be used as a tracer to study the biosynthesis of related amino alcohols. The following diagram illustrates a generalized biosynthetic pathway for 5-Amino-1-pentanol, where a deuterated precursor could be used to follow the metabolic fate of the molecule.

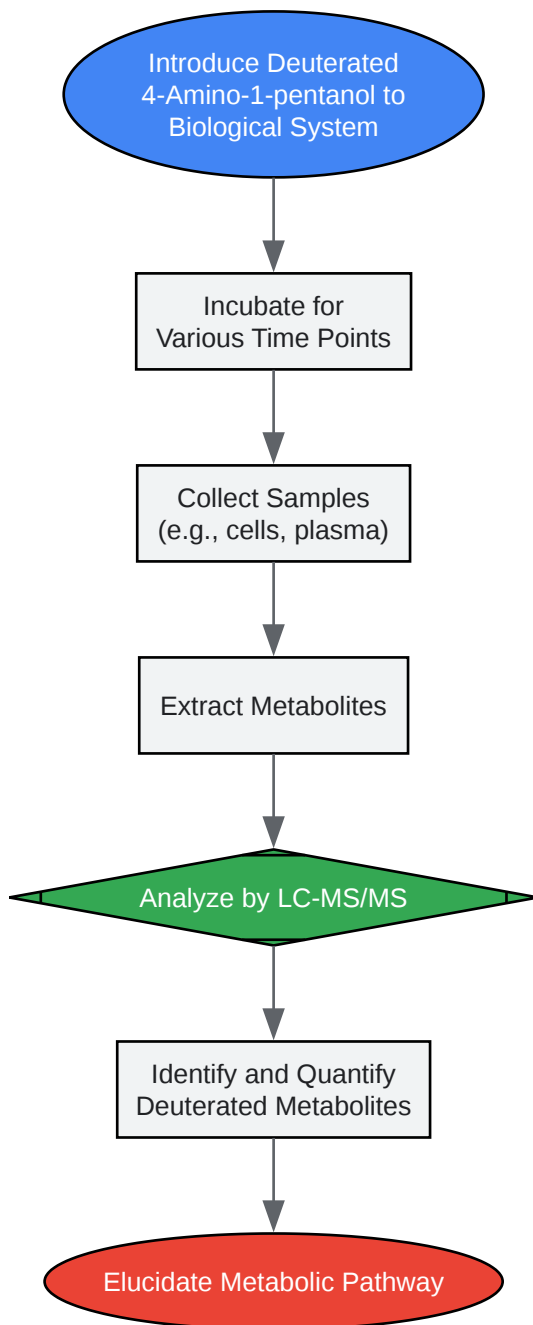


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Caption: Biosynthesis of 5-Amino-1-pentanol from L-Lysine.

In a typical experimental workflow, a deuterated precursor would be introduced into a biological system (e.g., a cell culture or a whole organism). Samples would be collected over time and analyzed by mass spectrometry to track the appearance of the deuterium label in downstream metabolites, thereby elucidating the metabolic pathway.

Tracer Experiment Workflow



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Caption: Workflow for a metabolic tracer experiment.

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